Intramolecular Cyclodehydration to Anthracene: 2-Benzylbenzaldehyde Delivers 94–97% Yield; 4-Benzylbenzaldehyde Is Inert
Treatment of 2-benzylbenzaldehyde with 5 mol% In(OTf)₃ in toluene at 115 °C for 24 h produces anthracene in 94% isolated yield [1]. Under optimized conditions (1,2-dichloroethane solvent, 6 h), the Re(I) catalyst [ReBr(CO)₃(thf)]₂ achieves 97% yield [1]. This intramolecular cyclodehydration is geometrically prohibited for 4-benzylbenzaldehyde because the para-oriented benzyl group cannot achieve the proximity to the aldehyde required for cyclization; no anthracene formation is observed under identical conditions [1]. The ortho benzyl-aldehyde juxtaposition is thus the sole driver of this reactivity.
| Evidence Dimension | Intramolecular cyclodehydration yield to anthracene under Lewis acid catalysis |
|---|---|
| Target Compound Data | 94% (In(OTf)₃, toluene, 115 °C, 24 h); 97% ([ReBr(CO)₃(thf)]₂, 1,2-dichloroethane, 6 h) |
| Comparator Or Baseline | 4-Benzylbenzaldehyde (CAS 67468-65-9): 0% yield (cyclization geometrically impossible due to para substitution) |
| Quantified Difference | 94–97% vs. 0% (absolute yes/no dichotomy based on regiochemistry) |
| Conditions | In(OTf)₃ (5 mol%) in toluene, 115 °C, 24 h; or [ReBr(CO)₃(thf)]₂ (2.5 mol%) in 1,2-dichloroethane, reflux, 6 h [1] |
Why This Matters
For labs synthesizing anthracene-based PAHs, 2-benzylbenzaldehyde is the only regioisomer capable of delivering the core scaffold in one step; procurement of the para isomer would yield zero product regardless of reaction optimization.
- [1] Kuninobu, Y.; Tatsuzaki, T.; Matsuki, T.; Takai, K. Indium-Catalyzed Construction of Polycyclic Aromatic Hydrocarbon Skeletons via Dehydration. J. Org. Chem. 2011, 76, 7005–7009. View Source
